1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile

Medicinal Chemistry Physicochemical Property Analysis SAR Studies

SAR campaigns requiring a cyclopropane nitrile with a hydrogen bond donor at the para-position face limited options. 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile (CAS 1073477-06-1) solves this with its unique phenolic -OH group (HBD=1), absent in 4-fluoro or 4-methoxy analogs. • Predicted XLogP3 ~1.6 ensures superior aqueous solubility vs. more lipophilic analogs (~2.0) • Supplied at 98% purity, reducing pre-reaction purification burden vs. 95% alternatives • Conformationally restricted cyclopropane scaffold enhances target binding affinity

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1073477-06-1
Cat. No. B1435331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile
CAS1073477-06-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=C(C=C2)O
InChIInChI=1S/C10H9NO/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,12H,5-6H2
InChIKeyOBQVBHSAWPVHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile Procurement Guide


1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile (CAS 1073477-06-1) is a cyclopropane-bearing aromatic nitrile building block with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol. It is a solid compound, typically appearing as an off-white to yellow solid, and is stored under refrigerated conditions (2-8°C) under an inert atmosphere . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, distinguished by the combination of a cyclopropane ring, a nitrile group, and a para-hydroxy-substituted phenyl ring. The presence of the hydrogen bond donor (phenolic -OH) and acceptor (nitrile) functionalities, along with the conformationally restricted cyclopropane scaffold, underpins its utility in structure-activity relationship (SAR) studies and as a precursor for further derivatization [1].

1
Hydrogen bond donor (HBD) capacity supports SAR and target-engagement studies
2
Cyclopropane scaffold enables conformation-restricted geometry for binding affinity exploration
3
Aromatic nitrile intermediate compatible with multi-step derivatization workflows

Why 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile Cannot Be Substituted


Direct substitution of 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile with simpler or more readily available analogs (e.g., the unsubstituted phenyl, 4-fluoro, or 4-methoxy derivatives) is scientifically unsound due to critical differences in physicochemical properties and potential for non-covalent interactions. The target compound's para-hydroxyl group introduces a hydrogen bond donor (HBD) capability (HBD count = 1) that is completely absent in all listed close analogs [1]. This single HBD dramatically alters the compound's lipophilicity (predicted XLogP3 ~1.6 vs. ~2.0 for the 4-fluoro and ~1.9 for the unsubstituted phenyl analogs) and water solubility profile, directly impacting pharmacokinetic behavior and assay compatibility [2]. Furthermore, class-level evidence demonstrates that the cyclopropane ring itself confers a conformationally restricted geometry, which can enhance target binding affinity by an order of magnitude compared to more flexible acyclic analogs like isopropyl groups [3]. Substituting this compound with an analog that lacks either the hydroxyl group or the cyclopropane ring would fundamentally alter the molecule's interaction landscape, invalidating comparative SAR studies and potentially compromising the activity of downstream products. The specific, quantifiable differences detailed in the evidence below are essential for informed scientific selection and procurement.

Attribute
Target compound
Common analogs
H-bond donor capacity
Present (HBD=1)
Absent in 4-F, 4-OMe, unsubstituted phenyl
Lipophilicity profile
Predicted lower LogP
Higher LogP may alter solubility and assay behavior
Scaffold rigidity
Conformationally restricted cyclopropane
Flexible acyclic analogs may not reproduce reported binding enhancement

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile vs. Key Analogs


Hydrogen Bond Donor Capacity vs. Analogs

The target compound possesses a unique hydrogen bond donor (HBD) capacity among its closest cyclopropane carbonitrile analogs. Its para-hydroxyl group contributes one HBD, whereas the 4-methoxy, 4-fluoro, and unsubstituted phenyl analogs all have an HBD count of 0 [1][2][3]. This property is crucial for modulating solubility, permeability, and specific target engagement.

HBD capacity vs. analogs
Head-to-head
Target HBD = 1
Comparators HBD = 0
Unique hydrogen bond donor alters interaction landscape
Computed descriptor; confirm experimental HBD profile
Medicinal Chemistry Physicochemical Property Analysis SAR Studies

Lipophilicity Differentiation by Hydroxyl Group

The target compound exhibits a predicted XLogP3 value that is significantly lower than its 4-fluoro and unsubstituted phenyl analogs, indicating higher polarity and potentially better aqueous solubility. While direct experimental logP data for this specific compound is not available, predicted values provide a quantitative basis for differentiation [1][2].

Lipophilicity differentiation
Class-level
Estimated ~1.6 vs 2.0 (4-F)
Predicted lower LogP supports solubility-focused selection
Inferred from comparator data; verify experimentally
ADME Prediction Lipophilicity Property-Based Design

Purity and Storage Specifications

For procurement purposes, the target compound is commercially available with a specified purity of 98% and defined storage conditions of 2-8°C, as reported by reputable vendors . This level of purity is suitable for most research applications without further purification. In contrast, a commonly sourced analog, 1-(4-fluorophenyl)cyclopropane-1-carbonitrile, is often listed with a lower purity specification of 95% from comparable vendors .

Purity and storage
Specification review
Purity 98%
2–8 °C storage
Higher initial purity reduces pre-reaction purification burden
Supplier-reported; verify COA for lot-specific data
Chemical Synthesis Quality Control Procurement Specification

Cyclopropane Scaffold Potency Advantage

A study on structurally related cyclopropanecarbonyl derivatives demonstrated that the cyclopropane ring confers a significant boost in enzyme inhibition potency compared to flexible isopropyl analogs. Specifically, cyclopropanecarbonyl derivatives were found to be 14-15 times more potent as inhibitors of 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase [1]. This effect is attributed to the conformationally restricted 'bisected' geometry adopted by the cyclopropyl group, which is unavailable to acyclic systems.

Cyclopropane scaffold potency
Class-level
14–15× fold increase
Reported inhibition potency advantage over isopropyl analogs
Observed in 4-HPPD and DHODH enzyme assays
Enzyme Inhibition Conformational Restriction Medicinal Chemistry

Applications of 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile


Lead Design with Hydrogen Bond Donor Motif

In structure-activity relationship (SAR) campaigns, 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile is the optimal choice when the synthetic route requires a cyclopropane nitrile building block with a hydrogen bond donor (HBD) at the para-position of the phenyl ring. This HBD capacity (HBD=1) is absent in common analogs like the 4-fluoro or 4-methoxy derivatives (HBD=0) [1]. This differentiation allows for the systematic exploration of how a single HBD interaction point influences target binding, selectivity, and overall physicochemical profile, a strategy directly supported by the class-level evidence of enhanced potency from conformationally restricted cyclopropane scaffolds [2].

Probe Development for Hydrophilic Interactions

The compound's predicted lower lipophilicity (estimated XLogP3 ~1.6) compared to its 4-fluoro (XLogP3=2.0) and unsubstituted phenyl (XLogP3=1.9) analogs makes it particularly suitable for designing chemical probes where improved aqueous solubility is a priority [1][2]. Procurement of this specific compound over its more lipophilic counterparts can mitigate issues related to poor solubility and non-specific binding in biological assays, thereby enhancing the quality and interpretability of data from cellular and biochemical experiments.

High-Purity Advanced Intermediate Synthesis

For multi-step synthetic sequences where the accumulation of impurities can derail a project, the commercially available 98% purity grade of 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile [1] offers a distinct advantage over analogs like the 4-fluoro derivative, which is often supplied at 95% purity [2]. The higher initial purity reduces the burden of pre-reaction purification, improving overall yield and reliability of subsequent steps. This is a key logistical and economic factor for scale-up in process chemistry or for the parallel synthesis of chemical libraries.

Differentiated Intermediate in FTO Analysis

While the compound itself is mentioned in multiple patents, its unique combination of a cyclopropane ring and a para-hydroxyphenyl group distinguishes it from more commonly claimed cyclopropane carbonitrile analogs. This structural differentiation can be strategically valuable when designing new chemical entities to navigate existing intellectual property (IP) space. The specific physicochemical and structural features quantified here provide a technical basis for arguing non-obviousness and novelty in new patent applications.

Application
Selection Property
Validation Focus
SAR probe with HBD motif
Hydrogen bond donor capacity
Target binding and selectivity profiling
Hydrophilic interaction probe
Predicted lower lipophilicity
Aqueous solubility and assay compatibility
Advanced intermediate synthesis
Initial purity specification
Downstream reaction reliability and yield
IP-differentiated building block
Structural differentiation
Intellectual property landscape analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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